molecular formula C22H19ClN2O5 B2875128 2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester CAS No. 758704-33-5

2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester

Cat. No. B2875128
CAS RN: 758704-33-5
M. Wt: 426.85
InChI Key: LEZQTDNNCYFIBU-UHFFFAOYSA-N
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Description

2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester is a pyranopyridine.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of a wide range of heterocyclic compounds. Research demonstrates methods for generating libraries of fused pyridine-4-carboxylic acids, including derivatives like pyrazolo[3,4-b]pyridines and furo[2,3-b]pyridines, by reactions of acyl pyruvates with electron-rich amino heterocycles. These libraries are crucial for drug discovery and development, offering a foundation for further pharmacological studies (Volochnyuk et al., 2010).

Photoactivation and Protective Groups

Another study explores the use of similar compounds as photocleavable protecting groups for carboxylic acids. This research is pivotal in developing new methods for controlled release of active pharmaceutical ingredients upon light activation (Soares et al., 2015).

Material Science Applications

In material science, derivatives of this compound are used in the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors. These polyimides have significant implications for creating new materials with potential applications in electronics, coatings, and aerospace industries (Yamanaka et al., 2000).

Antibacterial Activity

Compounds structurally related to 2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyran[3,2-c]pyridine-3-carboxylic acid methyl ester have been synthesized and evaluated for their potential antibacterial activity. This research highlights the importance of such compounds in the development of new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria (Egawa et al., 1984).

Advanced Imaging and Diagnostic Tools

Further research includes the development of novel bifunctional chelators for the fac-[(99m)Tc(CO(3))]+ core, linked to biomolecules via formation of phosphonic acid esters. These chelators, derived from pyridine methyl esters, could enhance the precision of diagnostic imaging, particularly in oncology (Mundwiler et al., 2005).

properties

IUPAC Name

methyl 2-amino-4-(3-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5/c1-12-9-16-18(21(26)25(12)11-15-7-4-8-29-15)17(13-5-3-6-14(23)10-13)19(20(24)30-16)22(27)28-2/h3-10,17H,11,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZQTDNNCYFIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)N1CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester
Reactant of Route 2
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2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester
Reactant of Route 3
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2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester
Reactant of Route 6
2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester

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